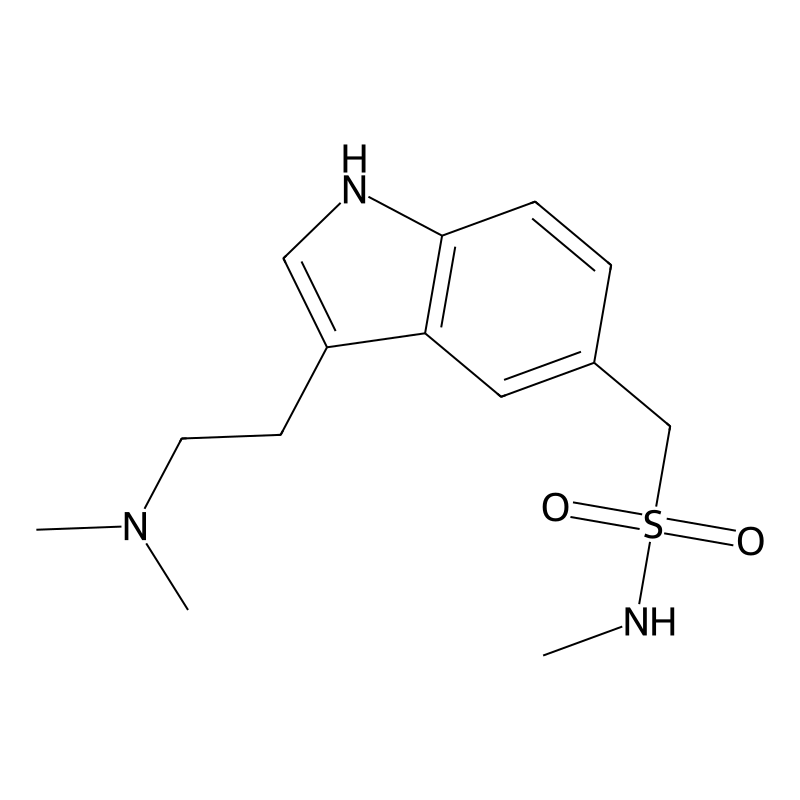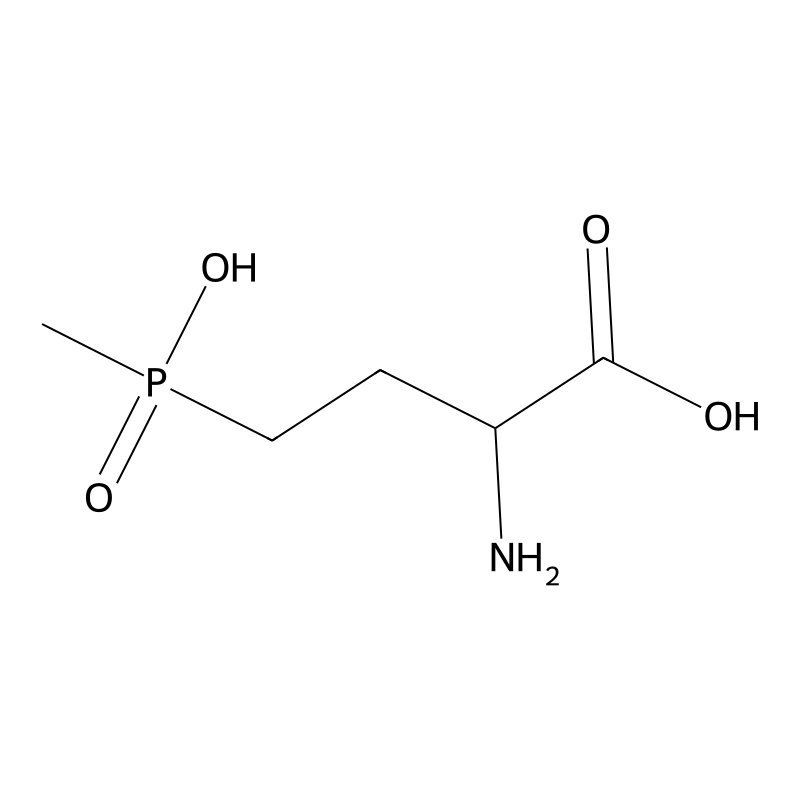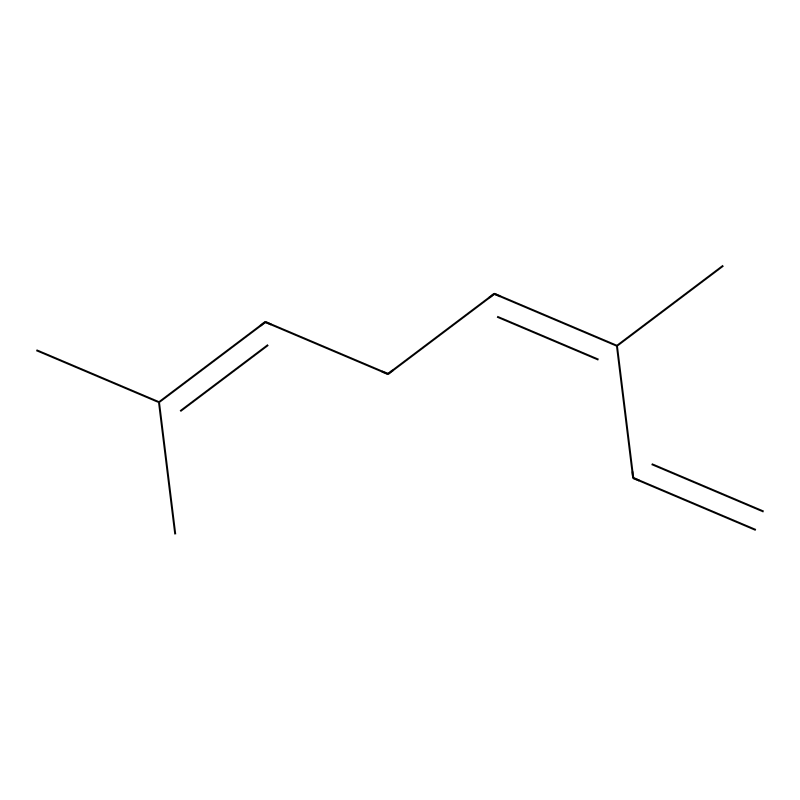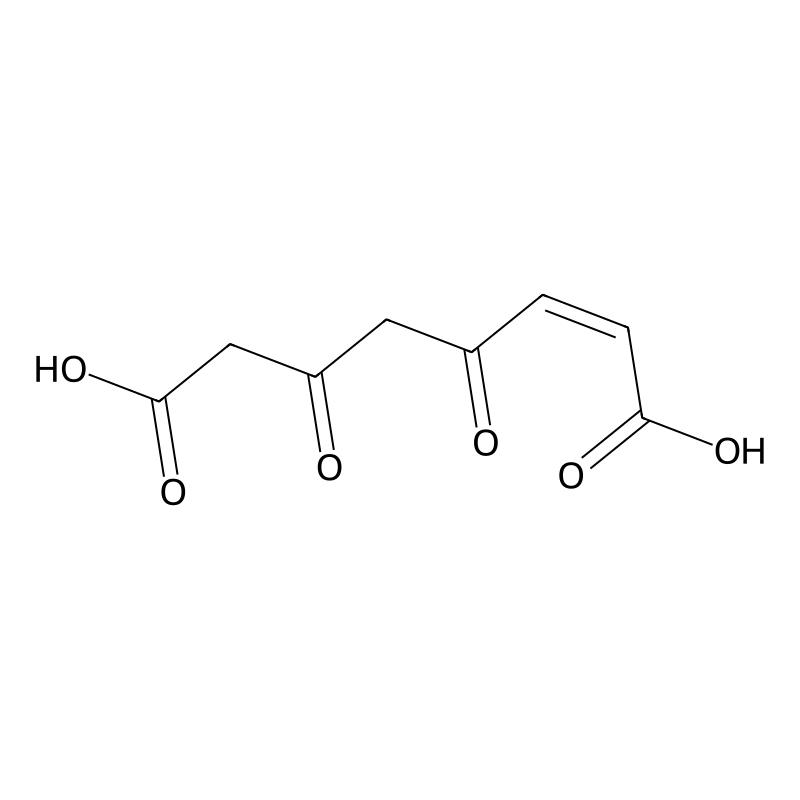(R)-methyl 4-benzylmorpholine-3-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
(R)-Methyl 4-benzylmorpholine-3-carboxylate is a chiral molecule containing a morpholine ring (a six-membered heterocycle with a nitrogen atom) substituted with a benzyl group (phenyl-methyl) and a methylcarboxylate group (ester of methyl and carboxylic acid) at positions 3 and 4 respectively. The "R" in the name indicates a specific stereoisomer, meaning the arrangement of atoms in space is defined.
The origin and significance of this specific compound in scientific research are currently unknown []. However, morpholine derivatives like this one are being explored for various applications due to their interesting chemical properties (discussed later).
Molecular Structure Analysis
The key features of the molecule include:
- The morpholine ring, known for its basicity and ability to form hydrogen bonds.
- The benzyl group, which can participate in hydrophobic interactions and influence the overall shape of the molecule.
- The methylcarboxylate group, which can be involved in various chemical reactions and can affect the solubility and reactivity of the molecule.
The presence of the chiral center ((R) configuration) suggests potential for stereoselective interactions with other molecules.
Chemical Reactions Analysis
Specific reactions involving (R)-methyl 4-benzylmorpholine-3-carboxylate haven't been documented yet []. However, based on its functional groups, some potential reactions include:
- Hydrolysis of the ester bond by acids or bases to yield (R)-4-benzylmorpholine-3-carboxylic acid and methanol.
- Alkylation of the morpholine ring with suitable electrophiles.








